molecular formula C20H25FN4O3 B6996058 N-[[2-[2-(dimethylamino)ethoxy]pyridin-4-yl]methyl]-8-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide

N-[[2-[2-(dimethylamino)ethoxy]pyridin-4-yl]methyl]-8-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide

Cat. No.: B6996058
M. Wt: 388.4 g/mol
InChI Key: BECMGDXWZMYPQL-UHFFFAOYSA-N
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Description

N-[[2-[2-(dimethylamino)ethoxy]pyridin-4-yl]methyl]-8-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure combining a pyridine ring, a benzoxazepine core, and a carboxamide group, which contributes to its diverse chemical properties and biological activities.

Properties

IUPAC Name

N-[[2-[2-(dimethylamino)ethoxy]pyridin-4-yl]methyl]-8-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O3/c1-24(2)7-9-28-19-11-15(5-6-22-19)13-23-20(26)25-8-10-27-18-12-17(21)4-3-16(18)14-25/h3-6,11-12H,7-10,13-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BECMGDXWZMYPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=NC=CC(=C1)CNC(=O)N2CCOC3=C(C2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-[2-(dimethylamino)ethoxy]pyridin-4-yl]methyl]-8-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide typically involves multiple steps, including the formation of the benzoxazepine core, the introduction of the pyridine ring, and the attachment of the carboxamide group. Key reactions in the synthetic route may include:

    Formation of the Benzoxazepine Core: This step often involves the cyclization of a suitable precursor, such as an o-aminophenol derivative, with an appropriate electrophile.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with a nucleophile.

    Attachment of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-[[2-[2-(dimethylamino)ethoxy]pyridin-4-yl]methyl]-8-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogenated compounds and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[[2-[2-(dimethylamino)ethoxy]pyridin-4-yl]methyl]-8-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[2-[2-(dimethylamino)ethoxy]pyridin-4-yl]methyl]-8-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    N-[[2-[2-(dimethylamino)ethoxy]pyridin-4-yl]methyl]-8-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxamide: shares structural similarities with other benzoxazepine derivatives and pyridine-containing compounds.

    Indole Derivatives: These compounds also exhibit diverse biological activities and are used in medicinal chemistry.

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